- Preparation of 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines as KRas G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 942603-58-9 (ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate)

942603-58-9 structure
Nombre del producto:ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate
Número CAS:942603-58-9
MF:C10H13NO4
Megavatios:211.214523077011
MDL:MFCD34165661
CID:4737230
PubChem ID:102079377
ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate
- E71083
- 2,5-Dioxohexahydro-1H-pyrrolizine-7a-carboxylic acid ethyl ester
- Ethyl tetrahydro-2,5-dioxo-1H-pyrrolizine-7a(5H)-carboxylate (ACI)
- Ethyl 2,5-dioxo-tetrahydropyrrolizine-7a-carboxylate
- ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate
- SY287568
- WS-01425
- CS-0159348
- MFCD34165661
- MFCD34563764
- DB-141986
- Ethyl 2,5-dioxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
- SY331885
- SCHEMBL16757287
- 942603-58-9
- 1HPyrrolizine-7a(5H)-carboxylic acid,tetrahydro-2,5-dioxo-,ethyl ester
- Ethyl (S)-2,5-Dioxohexahydro-1H-pyrrolizine-7a-carboxylate
-
- MDL: MFCD34165661
- Renchi: 1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3
- Clave inchi: SMGHZIGHUPYEIQ-UHFFFAOYSA-N
- Sonrisas: O(CC)C(C12CC(CN1C(CC2)=O)=O)=O
Atributos calculados
- Calidad precisa: 211.08445790g/mol
- Masa isotópica única: 211.08445790g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 338
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 63.7
- Xlogp3: -0.5
ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3587-100G |
ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate |
942603-58-9 | 97% | 100g |
¥ 12,012.00 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229988-250mg |
Ethyl 2,5-dioxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate |
942603-58-9 | 97% | 250mg |
¥98.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1219142-5G |
ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate |
942603-58-9 | 97% | 5g |
$155 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229988-100mg |
Ethyl 2,5-dioxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate |
942603-58-9 | 97% | 100mg |
¥61.00 | 2024-04-24 | |
Chemenu | CM468155-10g |
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate |
942603-58-9 | 95%+ | 10g |
$760 | 2023-01-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229988-25g |
Ethyl 2,5-dioxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate |
942603-58-9 | 97% | 25g |
¥5785.00 | 2024-04-24 | |
abcr | AB583114-100mg |
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate; . |
942603-58-9 | 100mg |
€78.80 | 2024-08-02 | ||
A2B Chem LLC | BA31968-5g |
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate |
942603-58-9 | 97% | 5g |
$86.00 | 2024-07-18 | |
1PlusChem | 1P01KFGG-100mg |
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate |
942603-58-9 | 97% | 100mg |
$12.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3587-1g |
ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate |
942603-58-9 | 97% | 1g |
¥180.0 | 2024-04-16 |
ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; -70 °C
1.2 Reagents: Dimethyl sulfide ; -70 °C; 16 h, 25 °C
1.2 Reagents: Dimethyl sulfide ; -70 °C; 16 h, 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Dimethyl sulfide , Ozone Solvents: Methanol , Dichloromethane ; 15 psi, -70 °C; 16 h, 25 °C
Referencia
- Preparation of azaquinazoline pan-KRas inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Methanol , Dichloromethane ; 30 min, -78 °C
1.2 Reagents: Ozone ; -78 °C
1.3 Reagents: Oxygen ; 30 min, -78 °C
1.4 Reagents: Dimethyl sulfide ; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Ozone ; -78 °C
1.3 Reagents: Oxygen ; 30 min, -78 °C
1.4 Reagents: Dimethyl sulfide ; -78 °C; -78 °C → rt; overnight, rt
Referencia
- Quinazoline derivatives useful as Ras inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; -70 °C
1.2 Reagents: Dimethyl sulfide ; -70 °C; 16 h, 25 °C
1.2 Reagents: Dimethyl sulfide ; -70 °C; 16 h, 25 °C
Referencia
- Preparation of substituted pyrido[4,3-d]pyrimidin-4-amines as KRas G12D inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Methanol , Dichloromethane ; 30 min, -78 °C
1.2 Reagents: Ozone ; 30 min, -78 °C
1.3 Reagents: Dimethyl sulfide ; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Ozone ; 30 min, -78 °C
1.3 Reagents: Dimethyl sulfide ; -78 °C; -78 °C → rt; overnight, rt
Referencia
- Prepration of pyridopyrimidines as KRAS mutant proteins inhibitors useful in treatment of cancers, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; 30 min, 15 psi, -70 °C
1.2 Reagents: Dimethyl sulfide ; -70 °C; 16 h, 25 °C
1.2 Reagents: Dimethyl sulfide ; -70 °C; 16 h, 25 °C
Referencia
- Preparation of diazobicyclooctanyl tetrahydropyridopyrimidines and related heterocycles as Kras G12D inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,
ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate Raw materials
ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate Preparation Products
ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate Literatura relevante
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942603-58-9)ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate

Pureza:99%/99%/99%/99%
Cantidad:10.0g/25.0g/50.0g/100.0g
Precio ($):172.0/412.0/784.0/1489.0